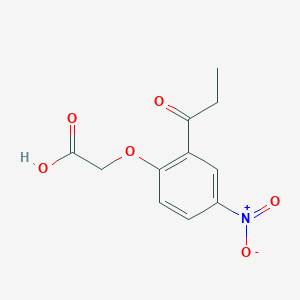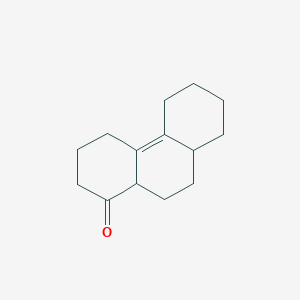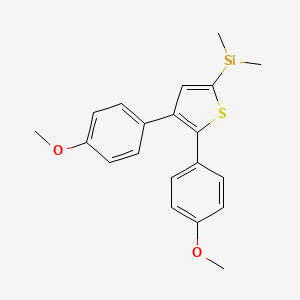
CID 20469675
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane is an organosilicon compound characterized by the presence of two methoxyphenyl groups attached to a thiophene ring, which is further bonded to a dimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane typically involves the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a thiophene derivative and a boronic acid or ester.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions, where the thiophene core reacts with methoxybenzene derivatives in the presence of a suitable catalyst.
Attachment of the Dimethylsilyl Group: The final step involves the silylation of the thiophene core using a dimethylchlorosilane reagent under anhydrous conditions, often facilitated by a base such as triethylamine.
Industrial Production Methods
Industrial production of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxyphenyl groups, converting them to phenols or other reduced forms.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the silicon center, where the dimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be employed in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenols, reduced thiophene derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Chemistry
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It can be used as a building block for the synthesis of novel polymers and materials with specific electronic or optical properties.
Biology and Medicine
Drug Delivery: The compound’s ability to form stable complexes with various drugs can be exploited for targeted drug delivery systems.
Biological Probes: Its fluorescent properties can be utilized in the development of probes for biological imaging and diagnostics.
Industry
Coatings and Adhesives: The compound’s reactivity and stability make it suitable for use in high-performance coatings and adhesives.
Catalysis: It can serve as a ligand or catalyst in various industrial chemical reactions, enhancing reaction efficiency and selectivity.
作用機序
The mechanism by which 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane exerts its effects depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability. The compound’s interactions with molecular targets and pathways are influenced by its structural features, such as the presence of methoxyphenyl groups and the thiophene ring.
類似化合物との比較
Similar Compounds
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane: Similar structure but with a methylsilyl group instead of a dimethylsilyl group.
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane: Contains a phenylsilyl group, offering different electronic properties.
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane: Features a trimethylsilyl group, affecting its steric and electronic characteristics.
Uniqueness
4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane is unique due to the combination of its methoxyphenyl groups and the dimethylsilyl group, which confer specific electronic and steric properties. These features make it particularly suitable for applications in organic electronics and materials science, where precise control over electronic properties is crucial.
特性
分子式 |
C20H21O2SSi |
|---|---|
分子量 |
353.5 g/mol |
InChI |
InChI=1S/C20H21O2SSi/c1-21-16-9-5-14(6-10-16)18-13-19(24(3)4)23-20(18)15-7-11-17(22-2)12-8-15/h5-13H,1-4H3 |
InChIキー |
FCYQRTIJAJMLBQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)C)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


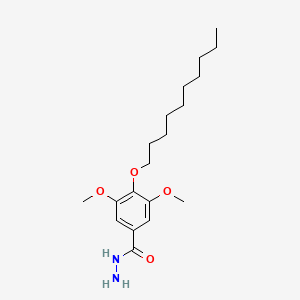
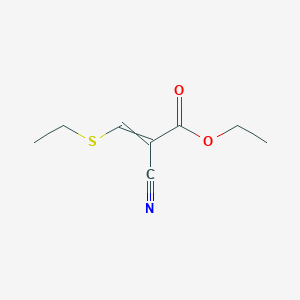
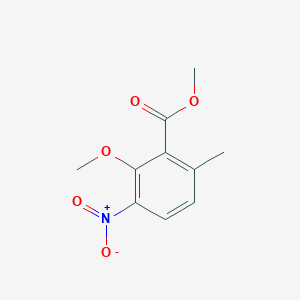
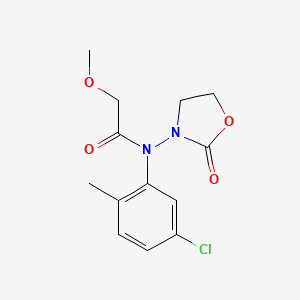
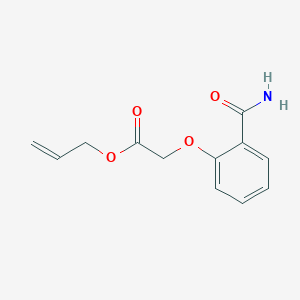
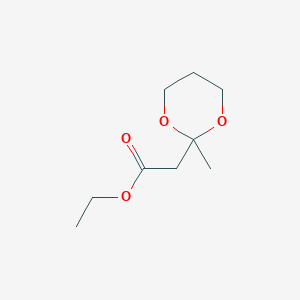
![N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14376330.png)
![Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol](/img/structure/B14376334.png)


![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene)](/img/structure/B14376356.png)

